1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS No.: 1808706-74-2
Cat. No.: VC6161203
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1808706-74-2 |
|---|---|
| Molecular Formula | C13H12N2O2S |
| Molecular Weight | 260.31 |
| IUPAC Name | 1-[3-(furan-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone |
| Standard InChI | InChI=1S/C13H12N2O2S/c1-9(16)15-12(13-3-2-5-17-13)7-11(14-15)10-4-6-18-8-10/h2-6,8,12H,7H2,1H3 |
| Standard InChI Key | QBDLUJWEKOKOBV-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure centers on a 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The pyrazole ring is substituted at positions 3 and 5 with thiophen-3-yl and furan-2-yl groups, respectively, while position 1 is acetylated (ethanone). The dihydro-pyrazole (pyrazoline) configuration introduces partial saturation, enhancing conformational flexibility compared to fully aromatic pyrazoles.
Heterocyclic Substituents
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Furan-2-yl: A five-membered oxygen-containing heterocycle contributing electron-rich properties and potential for π-π interactions.
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Thiophen-3-yl: A sulfur-containing heterocycle known for its stability and role in modulating electronic properties.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous pyrazoline derivatives exhibit characteristic signals:
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NMR: Pyrazoline protons (N–CH) resonate at δ 3.1–4.0 ppm, while aromatic protons from furan and thiophene appear between δ 6.5–7.8 ppm .
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NMR: Carbonyl groups (C=O) typically show signals near δ 190–210 ppm.
Table 1 summarizes key molecular properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.31 g/mol | |
| IUPAC Name | 1-[3-(furan-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone | |
| Solubility | Soluble in organic solvents |
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The compound is synthesized via cyclocondensation reactions, typically involving:
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Hydrazine Derivatives: Reacting hydrazine hydrate with α,β-unsaturated ketones to form the pyrazoline core .
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Heterocyclic Aldehydes: Introducing furan and thiophene groups via Claisen-Schmidt or Michael addition reactions.
A representative synthesis route involves:
Microwave-Assisted Synthesis
Microwave irradiation (300–600 W) reduces reaction times from hours to minutes. For example, analogous chalcone-pyrazoline hybrids are synthesized in 15–30 minutes with 70–85% yields under microwave conditions .
Comparative Analysis with Analogous Compounds
Table 2 highlights structural and functional differences between related derivatives:
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 1-(5-(Furan-2-yl)-3-(Thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | 260.31 | Acetyl group, thiophen-3-yl substituent | |
| 2-Chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 294.75 | Chloroacetyl group enhances reactivity | |
| 2-(Diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | 331.40 | Diethylamino group improves solubility |
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Traditional methods yield 40–60%, necessitating catalyst optimization (e.g., Lewis acids like ZnCl) .
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Purification Difficulties: Column chromatography is often required due to byproduct formation.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance bioavailability.
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In Vivo Studies: Preclinical evaluation of toxicity and pharmacokinetics.
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